Methods of Synthesis
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves several key steps:
Molecular Structure
The molecular formula for (4-Chloro-3-methylphenyl)methylamine is , indicating it contains 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom. The structure features a cyclopropyl ring and a chlorinated phenyl group.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | (4-Chloro-3-methylphenyl)methylamine |
| InChI Key | MLUQAFUVSFNSGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2(CC2)N)Cl |
Reactions Involved
The compound undergoes various chemical reactions:
The mechanism of action for (4-Chloro-3-methylphenyl)methylamine primarily involves its interaction with biological targets at the molecular level. The chlorinated phenyl group may enhance binding affinity to certain receptors or enzymes, potentially influencing biological pathways related to neurotransmission or enzyme inhibition.
Physical Properties
Chemical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Flash Point | Not specified |
| Solubility | Likely organic solvents |
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2